molecular formula C13H17NO3 B11069169 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11069169
M. Wt: 235.28 g/mol
InChI Key: SRQIZITYMCOZIR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound with a molecular formula of C13H19NO2 It is a derivative of tetrahydropyran and features a methoxyphenyl group attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with appropriate amines. For example, the reaction with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized to form oxadiazole derivatives . Another method involves the reaction of the acid chloride with various amines to produce diamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or hydrazines can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIZITYMCOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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